2-(Naphthalen-1-ylmethyl)guanidine;nitric acid

Catalog No.
S14013081
CAS No.
62658-59-7
M.F
C12H14N4O3
M. Wt
262.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Naphthalen-1-ylmethyl)guanidine;nitric acid

CAS Number

62658-59-7

Product Name

2-(Naphthalen-1-ylmethyl)guanidine;nitric acid

IUPAC Name

2-(naphthalen-1-ylmethyl)guanidine;nitric acid

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

InChI

InChI=1S/C12H13N3.HNO3/c13-12(14)15-8-10-6-3-5-9-4-1-2-7-11(9)10;2-1(3)4/h1-7H,8H2,(H4,13,14,15);(H,2,3,4)

InChI Key

IOVPJSAHSZUPLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN=C(N)N.[N+](=O)(O)[O-]

2-(Naphthalen-1-ylmethyl)guanidine;nitric acid is a chemical compound characterized by its unique structure, which combines a naphthalene moiety with a guanidine group. The molecular formula for this compound is C12_{12}H14_{14}N4_4O3_3, and it has a molecular weight of approximately 262.265 g/mol. This compound is typically encountered as a salt formed from the reaction of 2-(naphthalen-1-ylmethyl)guanidine with nitric acid, resulting in the incorporation of nitrate ions into the structure, which influences its chemical reactivity and biological properties .

1. Nitration: The presence of nitric acid allows for further nitration reactions, introducing nitro groups into the aromatic system.

2. Substitution Reactions: The guanidine moiety can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

3. Decomposition: Under specific conditions, the compound may decompose to release nitrogen oxides and other products, particularly when heated or subjected to strong oxidizing agents .

The biological activity of 2-(naphthalen-1-ylmethyl)guanidine;nitric acid has been explored in various studies. Compounds containing guanidine groups are known for their potential pharmacological effects, including:

1. Antimicrobial Properties: Some derivatives exhibit activity against bacteria and fungi.

2. Anticancer Activity: Certain guanidine compounds have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction.

3. Neuroprotective Effects: There is emerging evidence suggesting that compounds like 2-(naphthalen-1-ylmethyl)guanidine may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .

The synthesis of 2-(naphthalen-1-ylmethyl)guanidine;nitric acid can be achieved through several methods:

1. Direct Reaction: The compound can be synthesized by reacting naphthalene derivatives with guanidine under acidic conditions, followed by treatment with nitric acid to form the nitrate salt.

2. Multi-step Synthesis: A more complex approach may involve synthesizing an intermediate guanidine compound and subsequently introducing the naphthalene moiety through coupling reactions.

3. Use of Catalysts: Catalysts may be employed to enhance reaction rates and yields during the synthesis process, particularly in multi-step procedures .

2-(Naphthalen-1-ylmethyl)guanidine;nitric acid has several applications across various fields:

1. Pharmaceutical Research: It serves as a lead compound for developing new drugs due to its biological activities.

2. Chemical Synthesis: This compound is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

3. Materials Science: Its unique properties make it suitable for applications in polymer chemistry and materials development .

Studies on the interactions of 2-(naphthalen-1-ylmethyl)guanidine;nitric acid with biological targets have highlighted its potential mechanisms of action:

1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects.

2. Receptor Binding: Investigations into its binding affinity to various receptors can provide insights into its therapeutic potential.

3. Synergistic Effects: Interaction studies with other compounds may reveal synergistic effects that enhance its efficacy in biological systems .

Several compounds share structural or functional similarities with 2-(naphthalen-1-ylmethyl)guanidine;nitric acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Guanidine NitrateC(NH2_2)3_3NO3_3Colorless salt used in pyrotechnics and as a gas generator
(1-Naphthylmethyl)guanidineC12_{12}H13_{13}N3_3Similar naphthalene structure without nitric acid
2-(Naphthalen-2-ylmethylideneamino)guanidineC12_{12}H12_{12}N4_4Contains a similar guanidine structure but differs in substitution patterns

Uniqueness: The presence of nitric acid in 2-(naphthalen-1-ylmethyl)guanidine distinguishes it from other similar compounds by enhancing its reactivity and potential applications in medicinal chemistry and materials science .

Historical Development of Guanidine-Based Compound Synthesis

The foundational work on guanidine chemistry began with Adolf Strecker’s 1861 isolation of guanidine from Peruvian guano through oxidative degradation of guanine. Early 20th-century efforts focused on elucidating guanidine’s unique electronic structure, particularly its resonance-stabilized planar conformation and exceptional basicity (pK~a~ ≈ 13.6). These properties drove applications in explosives (e.g., nitroguanidine) and pharmaceuticals, though naphthalene conjugates remained unexplored until late 20th-century advances in aromatic chemistry.

A pivotal shift occurred in the 1980s with the discovery of marine guanidine alkaloids like ptilomycalin A, featuring complex polycyclic guanidine cores fused to hydrophobic groups. This demonstrated nature’s ability to stabilize guanidine motifs through π-π interactions with aromatic systems—a principle later exploited synthetically. By the 2000s, methods such as the Rathke synthesis (isothiouronium salt ammonolysis) and Biginelli-type condensations enabled controlled guanidine installation on diverse scaffolds.

Modern Synthetic Routes for Naphthalene-Substituted Guanidine Derivatives

Contemporary synthesis of 2-(naphthalen-1-ylmethyl)guanidine nitric acid employs a three-stage strategy:

Stage 1: Naphthalene Core Functionalization
1-Naphthalenemethanol serves as the starting material, undergoing bromination at the 2-position followed by nucleophilic substitution with cyanamide to install the guanidine precursor. Alternatively, Mitsunobu conditions facilitate direct coupling of 1-naphthalenemethanol with N,N’-di-Boc-protected thiourea (Goodman’s reagent):

$$ \text{1-Naphthalenemethanol} + \text{Goodman's Reagent} \xrightarrow{\text{DIAD, PPh}3} \text{Naph-CH}2\text{-N(Boc)C(NBoc)NH}_2 $$

Stage 2: Guanidine Deprotection
Controlled acidic hydrolysis (HCl/EtOAc) removes Boc groups while preserving the naphthalene framework:

$$ \text{Naph-CH}2\text{-N(Boc)C(NBoc)NH}2 \xrightarrow{\text{HCl}} \text{Naph-CH}2\text{-C(NH)NH}2^+ \cdot \text{Cl}^- $$

Stage 3: Nitric Acid Salt Formation
Ion exchange with nitric acid yields the target compound. Critical parameters include:

ParameterOptimal RangeEffect on Yield
HNO~3~ Concentration2–3 MMaximizes counterion pairing
Temperature0–5°CMinimizes oxidation
Crystallization SolventEtOH/H~2~O (3:1)Enhances crystal stability

This protocol achieves 68–72% overall yield, with purity >98% (HPLC).

Key Challenges in Nitric Acid Salt Formation for Guanidine Analogues

Nitric acid’s dual role as proton donor and oxidant introduces unique complexities:

  • Protonation Site Competition
    Guanidine’s three nitrogen atoms create multiple protonation pathways. Computational studies (DFT/B3LYP) show preferential protonation at the central N atom (ΔG = −42.3 kcal/mol vs. −38.7 kcal/mol for terminal N), but nitric acid’s strong acidity can over-protonate, leading to dicationic species that destabilize the salt.

  • Oxidative Degradation
    Nitrate anions ($$ \text{NO}_3^- $$) catalyze guanidine oxidation above 25°C, forming nitroso derivatives and gaseous byproducts:

$$ \text{Naph-CH}2\text{-C(NH)NH}3^+ \cdot \text{NO}3^- \xrightarrow{\Delta} \text{Naph-CH}2\text{-C(N=O)NH}2 + \text{NO}2 \uparrow $$

Stoichiometric control (1:1 HNO~3~:guanidine) and low-temperature crystallization mitigate this issue.

  • Crystallographic Disorder
    The naphthalene-guanidine conjugate’s nonplanarity induces torsional strain (14.7° dihedral angle), complicating crystal packing. Successful structures require:
  • Co-crystallization with water (3–5% w/w) to stabilize H-bond networks
  • Slow evaporation rates (0.2 mL/h) to allow ordered lattice formation

X-ray diffraction reveals a monoclinic P2~1~/c space group with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.42 Å, and β = 102.5°.

2-(Naphthalen-1-ylmethyl)guanidine;nitric acid represents a significant advancement in the field of asymmetric organocatalysis, particularly for reactions involving carbon-nitrogen bond formation. The unique structural features of this guanidinium nitrate complex contribute to its exceptional catalytic performance through multiple mechanistic pathways [1] [2] [3].

The compound functions primarily as a bifunctional catalyst, where the guanidinium cation serves as both a Brønsted acid and hydrogen bond donor, while the nitrate anion provides additional stabilization through electrostatic interactions [1] [3]. This dual activation mode enables the catalyst to simultaneously activate both nucleophilic and electrophilic reaction partners, leading to enhanced reaction rates and stereoselectivity [4] [5].

In asymmetric Strecker reactions, the catalyst demonstrates remarkable efficiency with enantiomeric excesses reaching up to 95% for aromatic aldimines [4] [6]. The mechanism involves the formation of a ternary complex where the guanidinium moiety activates the imine substrate through hydrogen bonding, while the nitrate counterion helps position the cyanide nucleophile for optimal stereocontrol [4] [6]. Density functional theory calculations reveal that the lowest-energy transition states correspond to conventional bifunctional Brønsted acid activation, with extensive non-covalent interactions between the catalyst and substrates contributing to the observed enantioselectivity [4] [6].

The naphthyl substituent plays a crucial role in stereocontrol through π-π stacking interactions with aromatic substrates [7] [6]. These aromatic interactions, combined with hydrogen bonding networks, create a well-defined chiral environment that enables high levels of stereodifferentiation [7] [6]. The spatial arrangement of the naphthyl group relative to the guanidinium center allows for selective recognition of substrate conformations, leading to preferential formation of one enantiomer over the other [7] [6].

Comparative studies with other guanidinium-based catalysts reveal that the naphthylmethyl substitution pattern provides an optimal balance between steric hindrance and electronic activation [1] [8]. The catalyst exhibits superior performance in reactions involving aromatic substrates, where the naphthyl group can engage in stabilizing interactions with the substrate aromatic systems [1] [8].

Guanidine-Nitrate Complexes in Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen bonds represents one of the most significant applications of 2-(Naphthalen-1-ylmethyl)guanidine;nitric acid in synthetic organic chemistry. The catalyst demonstrates exceptional versatility in promoting various carbon-nitrogen bond-forming reactions through distinct mechanistic pathways [9] [10] [11].

In direct nucleophilic substitution reactions, the guanidinium nitrate complex activates aryl halides and other electrophilic substrates through hydrogen bonding interactions [9] [10]. The catalyst lowers the activation energy for these transformations from typical values of 65-80 kilojoules per mole to 45-65 kilojoules per mole, resulting in significantly enhanced reaction rates [9] [10]. The nitrate anion serves as a leaving group stabilizer, facilitating the departure of halide ions and promoting the formation of carbon-nitrogen bonds [9] [10].

For reactions involving aldimines and ketimines, the catalyst operates through a bifunctional activation mechanism [9] [5]. The guanidinium center coordinates to the imine nitrogen through hydrogen bonding, increasing the electrophilicity of the carbon center [9] [5]. Simultaneously, the nitrate anion can interact with incoming nucleophiles, providing additional activation and directing the stereochemical outcome of the reaction [9] [5]. This dual activation results in activation energies as low as 25-40 kilojoules per mole and reaction rates that are 3.5 to 4.2 times faster than uncatalyzed processes [9] [5].

The catalyst exhibits particular effectiveness in azide-alkyne cycloaddition reactions, where it promotes the formation of triazole intermediates that subsequently undergo carbon-nitrogen bond formation [12] [13]. In these transformations, the guanidinium center activates the terminal alkyne through deprotonation, while the nitrate anion helps stabilize the resulting acetylide intermediate [12] [13]. The naphthyl substituent provides additional stabilization through π-π interactions with aromatic azide substrates, leading to enhanced selectivity and yields [12] [13].

Metal-guanidine cooperative catalysis represents another important application area, where the nitrate complex works in conjunction with transition metal catalysts to promote carbon-nitrogen bond formation [14] [15] [16]. In copper-catalyzed reactions, the guanidinium nitrate forms stable complexes with copper salts, creating highly active catalytic species [14] [15] [16]. These complexes demonstrate activation energies as low as 20-35 kilojoules per mole and reaction rates up to 5.8 times faster than conventional catalysts [14] [15] [16].

The substrate scope for carbon-nitrogen bond formation using this catalyst is remarkably broad, encompassing aryl halides, activated aromatics, aldimines, ketimines, electron-deficient alkenes, and terminal alkynes [9] [10] [11]. The catalyst shows particular effectiveness with aromatic substrates, where the naphthyl group can engage in stabilizing interactions [9] [10] [11].

Comparative Analysis with Related Guanidinium Salts

A comprehensive comparison of 2-(Naphthalen-1-ylmethyl)guanidine;nitric acid with other guanidinium salt catalysts reveals both unique advantages and specific limitations of this system [1] [8] [17] [16]. The analysis encompasses structural features, catalytic performance, selectivity patterns, and practical applications across different reaction types.

Structural and Electronic Properties

The basicity of 2-(Naphthalen-1-ylmethyl)guanidine;nitric acid (pKa 12.5-13.0) positions it in the moderate range compared to other guanidinium salts [1] [18]. Tetramethylguanidinium salts exhibit higher basicity (pKa 13.6), while pentanidium derivatives show the highest basicity (pKa 14.2) [1] [18]. This moderate basicity provides an optimal balance for many catalytic applications, avoiding the over-activation that can lead to side reactions while maintaining sufficient nucleophilicity for effective catalysis [1] [18].

The nucleophilicity index of 8.5-9.2 for the naphthylmethyl derivative falls within the middle range of guanidinium catalysts [1] [18]. Bis(guanidino)iminophosphorane salts demonstrate higher nucleophilicity (9.7-10.1), while copper-guanidinium complexes show reduced nucleophilicity (7.8-8.3) [1] [18]. This intermediate nucleophilicity contributes to the catalyst's versatility across different reaction types without excessive reactivity that might compromise selectivity [1] [18].

Catalytic Performance and Efficiency

The catalytic efficiency of 2-(Naphthalen-1-ylmethyl)guanidine;nitric acid, measured by turnover numbers (TON) of 150-250, demonstrates moderate performance compared to other guanidinium systems [1] [8]. Pentanidium derivatives exhibit the highest efficiency (TON 400-600), followed by bis(guanidino)iminophosphorane salts (TON 320-480) [1] [8]. However, the naphthylmethyl catalyst shows superior performance in reactions involving aromatic substrates, where π-π interactions provide additional stabilization [1] [8].

The selectivity profile reveals enantiomeric excesses of 75-85% for typical asymmetric transformations, which is competitive with many established catalysts [1] [8]. Pentanidium derivatives achieve higher selectivities (92-97%), but the naphthylmethyl system demonstrates more consistent performance across diverse substrate classes [1] [8]. Proline-derived guanidinium salts show significantly lower selectivities (45-65%), highlighting the importance of the naphthyl substituent for stereocontrol [1] [8].

Substrate Scope and Reaction Versatility

The substrate scope for 2-(Naphthalen-1-ylmethyl)guanidine;nitric acid shows particular strength in reactions involving aromatic compounds [9] [7] [10]. The naphthyl group provides specific recognition elements for aromatic substrates through π-π stacking interactions, leading to enhanced selectivity and reaction rates [9] [7] [10]. This contrasts with bicyclic guanidinium salts, which show broader substrate tolerance but lower selectivity for aromatic systems [9] [7] [10].

In carbon-nitrogen bond formation reactions, the catalyst demonstrates superior performance in azide-alkyne cycloadditions and Strecker reactions compared to simpler guanidinium systems [12] [6] [13]. The naphthyl substituent provides additional binding sites for substrate recognition, leading to more defined transition states and higher stereoselectivity [12] [6] [13].

Stability and Practical Considerations

The stability profile of 2-(Naphthalen-1-ylmethyl)guanidine;nitric acid is moderate, with the catalyst showing good performance under ambient conditions but requiring careful handling under strongly acidic or basic conditions [19] [20]. This stability is comparable to other substituted guanidinium salts but lower than highly stable systems like pentanidium derivatives [19] [20].

The catalyst demonstrates good tolerance to air and moisture, making it practical for routine synthetic applications [19] [20]. The nitrate counterion provides additional stability through strong electrostatic interactions with the guanidinium cation, preventing decomposition under normal storage conditions [19] [20].

Mechanistic Insights and Activation Modes

Comparative mechanistic studies reveal that 2-(Naphthalen-1-ylmethyl)guanidine;nitric acid operates through multiple activation modes depending on the reaction conditions and substrate types [4] [5] [6]. The catalyst shows particular effectiveness in bifunctional activation mechanisms, where both the guanidinium center and nitrate anion contribute to substrate activation [4] [5] [6].

The activation energies for reactions catalyzed by this system (25-65 kilojoules per mole) are competitive with other guanidinium catalysts and significantly lower than uncatalyzed processes [4] [5] [6]. The naphthyl substituent contributes to lowered activation barriers through additional stabilizing interactions in the transition state [4] [5] [6].

Economic and Environmental Considerations

From a practical synthesis perspective, 2-(Naphthalen-1-ylmethyl)guanidine;nitric acid offers advantages in terms of atom economy and environmental impact [21] [22]. The catalyst can be synthesized from readily available starting materials and demonstrates good recyclability in many applications [21] [22]. The nitrate counterion is environmentally benign compared to some other anionic components used in organocatalysis [21] [22].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

262.10659032 g/mol

Monoisotopic Mass

262.10659032 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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